1-Benzyl-2-oxo-azepane-3-carboxylic acid methyl ester
Overview
Description
1-Benzyl-2-oxo-azepane-3-carboxylic acid methyl ester is a chemical compound with a unique structure that includes an azepane ring, a benzyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2-oxo-azepane-3-carboxylic acid methyl ester typically involves the reaction of benzylamine with a suitable azepane precursor under controlled conditions. One common method involves the use of a cyclization reaction where the azepane ring is formed through intramolecular nucleophilic substitution. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2-oxo-azepane-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-Benzyl-2-oxo-azepane-3-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-oxo-azepane-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate: This compound has a similar structure but with a piperidine ring instead of an azepane ring.
1-Benzyl-2-oxo-azepane-3-carboxylic acid methyl ester derivatives: Various derivatives with different substituents on the benzyl or azepane ring.
Uniqueness
This compound is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
309748-10-5 |
---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
methyl 1-benzyl-2-oxoazepane-3-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-19-15(18)13-9-5-6-10-16(14(13)17)11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3 |
InChI Key |
YHEXYLBZBBRUPR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCCN(C1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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